3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-21-19(12-20(22-13)29-4)23-14-5-7-15(8-6-14)24-30(25,26)16-9-10-17(27-2)18(11-16)28-3/h5-12,24H,1-4H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYFQQFGHQCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS Number: 946272-51-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrimidine derivative, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
The compound's activity appears to be influenced by the presence of methoxy groups, which enhance its lipophilicity and facilitate membrane penetration, thereby increasing its effectiveness against bacterial cell walls .
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the pyrimidine ring is thought to play a role in targeting specific enzymes involved in these processes .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that the compound may inhibit cell proliferation and promote programmed cell death in tumor cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicates that modifications to the methoxy groups and the sulfonamide moiety can significantly affect biological activity. For example, compounds with additional hydrophobic groups showed enhanced potency against both bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of sulfonamides demonstrated that those with pyrimidine substitutions exhibited superior antimicrobial properties compared to their non-pyrimidine counterparts. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity .
- Anticancer Properties : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .
Scientific Research Applications
Anticancer Properties
Research indicates that sulfonamide derivatives, including the compound of interest, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by interfering with cellular processes such as apoptosis and cell proliferation. For instance, studies have highlighted the ability of certain benzenesulfonamide derivatives to induce apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy through targeted enzyme inhibition .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes relevant to disease pathways:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds similar to 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been evaluated for their AChE inhibitory activity, showing potential for cognitive enhancement in neurodegenerative conditions .
- α-Glucosidase : This enzyme is involved in carbohydrate metabolism, and its inhibition can help manage Type 2 diabetes mellitus (T2DM). The compound's structural analogs have been tested for their ability to inhibit α-glucosidase, indicating a role in diabetes management .
Synthesis and Mechanism of Action
The synthesis of this compound involves several steps that typically include the formation of sulfonamide linkages and the introduction of pyrimidine moieties.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available sulfonyl chlorides and amines.
- Reactions : The compound is synthesized through nucleophilic substitution reactions where the amine reacts with the sulfonyl chloride under basic conditions.
- Purification : The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
- In a study evaluating a series of benzenesulfonamide derivatives, compounds similar to this compound were found to possess significant anticancer activity against multiple cell lines with IC50 values indicating potent activity .
- Another research project focused on the enzyme inhibition profile of sulfonamides showed that modifications on the pyrimidine ring could enhance inhibitory activity against AChE and α-glucosidase, further supporting the therapeutic potential of these compounds .
Q & A
Q. What are the critical synthetic considerations for 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrimidine ring functionalization. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) are preferred to stabilize intermediates and enhance nucleophilic substitution .
- Catalysts : Bases like sodium hydride or potassium carbonate are critical for deprotonation during sulfonamide coupling .
- Temperature Control : Maintaining 60–80°C avoids intermediate decomposition while ensuring reaction completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer: Post-synthesis characterization employs:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy groups at C3/C4 of benzene and C6 of pyrimidine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H] = 487.17) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-Purity Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure ≥95% purity .
Advanced Research Questions
Q. How can researchers design SAR studies to optimize the biological activity of this compound?
Methodological Answer: SAR strategies include:
- Substituent Modulation : Replace methoxy groups with halogens (e.g., fluorine at C4) to enhance metabolic stability .
- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., cyano at C5) to improve target binding affinity .
- In Silico Docking : Use software like AutoDock Vina to predict interactions with kinases or GPCRs, guided by crystallographic data from related sulfonamides .
- Biological Assays : Test modified analogs in kinase inhibition assays (e.g., IC determination) and compare with parent compound .
Q. How should contradictory data between in vitro and in vivo efficacy studies be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., demethylation of methoxy groups) .
- Tissue Distribution Studies : Radiolabel the compound (e.g., C) to track bioavailability in target organs .
- Dose Optimization : Adjust dosing regimens in animal models based on PK/PD modeling to align with in vitro IC values .
- Target Engagement Assays : Validate target binding in vivo using techniques like thermal shift assays or bioluminescence resonance energy transfer (BRET) .
Q. What methodologies are recommended for assessing the compound’s metabolic stability and toxicity?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (e.g., CYP450-mediated O-demethylation) .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
- In Vitro Toxicity : HepG2 cell viability assays (MTT protocol) and Ames tests for mutagenicity .
- Environmental Impact : Follow OECD guidelines (e.g., Test No. 201) to assess biodegradation and ecotoxicity in aquatic models .
Data Contradiction Analysis
Q. How can discrepancies in kinase inhibition data across different assay platforms be addressed?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., ATP concentration, enzyme isoforms). Resolution steps:
- Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 1 mM) and recombinant kinases (e.g., EGFR T790M/L858R mutant vs. wild type) .
- Orthogonal Validation : Confirm hits with alternative methods (e.g., Western blotting for phospho-ERK downregulation) .
- Data Normalization : Express IC values relative to positive controls (e.g., staurosporine) to account for inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
